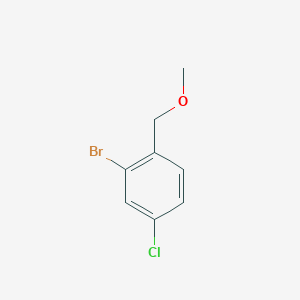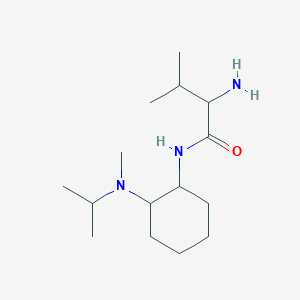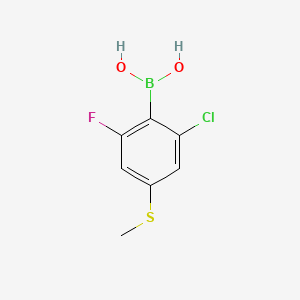
2-Chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5ClF3IO. It is a halogenated benzene derivative characterized by the presence of chlorine, iodine, methoxy, and trifluoromethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the halogenation of a suitable benzene precursor. For example, a Friedel-Crafts acylation followed by halogenation can be used to introduce the chlorine and iodine atoms onto the benzene ring . The methoxy and trifluoromethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yield and purity of the final product. The process may also involve purification steps, such as recrystallization or distillation, to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine and iodine) can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can target the halogen atoms.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids .
Applications De Recherche Scientifique
2-Chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene involves its interactions with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The presence of halogen atoms and electron-withdrawing groups on the benzene ring influences its reactivity and selectivity in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-iodo-5-(trifluoromethyl)benzene: Similar structure but lacks the methoxy group.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group but lacks iodine and methoxy groups.
1-Chloro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene: Similar structure with different positions of substituents.
Uniqueness
2-Chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms, along with the methoxy and trifluoromethyl groups, makes it a versatile compound for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C8H5ClF3IO |
|---|---|
Poids moléculaire |
336.48 g/mol |
Nom IUPAC |
2-chloro-1-iodo-5-methoxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF3IO/c1-14-4-2-5(8(10,11)12)7(9)6(13)3-4/h2-3H,1H3 |
Clé InChI |
YPGODZQDZWCLJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)I)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)



![2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid](/img/structure/B14775251.png)


![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)

![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)




